molecular formula C9H7BrN2O2 B1424474 Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 1062368-70-0

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1424474
CAS No.: 1062368-70-0
M. Wt: 255.07 g/mol
InChI Key: HCGDDQYSLHRKRM-UHFFFAOYSA-N
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Description

“Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is used in various fields of research and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-A]pyridine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 255.07 .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate has been involved in the synthesis of various novel compounds. It is used in the creation of guanine analogues, like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, which was synthesized by treating dimethyl alpha-ethoxymethylidineacetonedicarboxylate with hydrazine, followed by several other steps. Interestingly, this guanine analogue did not show the potent antiviral activity demonstrated by 3-deazaguanine (Ehler, Robins, & Meyer, 1977).

Exploration of Tautomerism and Chemical Reactions

  • Studies on compounds like 2-hydroxypyrazolo[1,5-a]pyridine, synthesized through the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid, revealed insights into their tautomerism and reactivity, including bromination and nitration at specific positions. These compounds undergo various chemical transformations, highlighting their potential in diverse chemical syntheses (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Pharmaceutical Interest

  • Pyrazolo[1,5-a]pyrimidines, derivatives of this compound, have garnered pharmaceutical interest. These compounds, being purine analogues, are considered potential antimetabolites in purine biochemical reactions and have shown antitrypanosomal activity. This opens avenues for their use in pharmaceutical research (Abdelriheem, Zaki, & Abdelhamid, 2017).

Role in Organic Synthesis

  • The compound is used in the synthesis of various heterocyclic compounds. Its reactivity and compatibility with different chemical reagents make it a versatile building block in organic chemistry, as evidenced in the synthesis of methyl 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and similar compounds (Gein, Tsyplyakova, Stashina, & Bakulev, 2008).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been studied for their potential as adenosine receptor inhibitors. Such compounds, especially those modified at specific positions, have shown high affinity and selectivity for the A1 receptor subtype, suggesting their potential use in drug discovery (Manetti et al., 2005).

Future Directions

The future directions of research involving “Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate” and similar compounds are likely to focus on further exploring their synthetic versatility and potential applications in medicinal chemistry and drug discovery . The growing wealth of pyrazolo[1,5-A]pyridine analogs focuses on synthetic strategies in recent years .

Biochemical Analysis

Biochemical Properties

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing various biochemical pathways . For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their function. The interactions between this compound and biomolecules are often characterized by strong binding affinities, which can lead to significant changes in the biochemical properties of the target molecules .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes . These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and biochemistry.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . The binding interactions are often mediated by the compound’s unique chemical structure, which allows it to fit into the active sites of enzymes or other target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These molecular interactions underpin the compound’s effects on biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical reactions and cellular processes, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed in some studies, where the compound’s effects become more pronounced at specific dosage levels . Additionally, high doses of this compound may result in toxicity, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions between this compound and metabolic enzymes are often characterized by strong binding affinities, which can result in significant alterations in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within cells can impact its effects on cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular processes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research.

Properties

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGDDQYSLHRKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705456
Record name Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062368-70-0
Record name Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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